Physicochemical Property Comparison with Tioxazafen: Lipophilicity and Topological Polar Surface Area
CAS 1251616-58-6 exhibits a calculated XLogP3-AA of 4.2, indicating higher lipophilicity compared to the simpler analog 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole (tioxazafen), which has an XLogP3-AA of 3.5 [1][2]. This difference in lipophilicity arises from the insertion of the thiazole ring and methylene linker, which also increases the topological polar surface area (TPSA) to 108 Ų versus tioxazafen's 65 Ų [1][2]. These physicochemical shifts predict altered passive membrane permeability and may influence oral bioavailability, making the compound a distinct chemical probe for structure-permeability relationship studies [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and TPSA |
|---|---|
| Target Compound Data | XLogP3-AA = 4.2; TPSA = 108 Ų (PubChem, CID 49674115) |
| Comparator Or Baseline | Tioxazafen: XLogP3-AA = 3.5; TPSA = 65 Ų (PubChem, CID 9894416) |
| Quantified Difference | ΔXLogP3-AA = +0.7; ΔTPSA = +43 Ų |
| Conditions | Computed properties (PubChem 2025.09.15 release) |
Why This Matters
These distinct physicochemical parameters justify the compound's selection as a tool molecule for investigating lipophilicity-driven membrane partitioning and permeability, rather than using a less lipophilic generic oxadiazole.
- [1] PubChem. (2025). Compound Summary for CID 49674115: 3-Phenyl-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole. View Source
- [2] PubChem. (2025). Compound Summary for CID 9894416: 3-Phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole (Tioxazafen). View Source
